Hydrogen-Bond Donor Elimination via N-Methyl Substitution: Measured HBD Count of 0 vs. 1 for the Des-Methyl Analog
The target compound (CAS 860648-87-9) carries an N-methyl group on the 1,4-diazepane ring, yielding a computed Hydrogen Bond Donor (HBD) count of 0. In contrast, the nearest structural analog—1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane (CAS 1097791-32-6)—bears a secondary amine at the equivalent position and has an HBD count of 1 [1]. This single-HBD difference is profoundly significant: HBD count is a central parameter in Lipinski's Rule of Five and in permeability models, where each additional HBD is estimated to reduce passive membrane permeability and oral absorption potential. The elimination of the sole HBD in the target compound is predicted to improve passive permeability, reduce P-glycoprotein recognition, and lower hydrogen-bond-mediated non-specific binding to phospholipid head groups, all of which directly affect assay reproducibility and cellular activity readouts [2].
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | 0 HBD |
| Comparator Or Baseline | Des-methyl analog (CAS 1097791-32-6): 1 HBD |
| Quantified Difference | Reduction from 1 to 0 HBD (complete elimination of hydrogen-bond donor capacity) |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15); standard HBD definition per Lipinski rules (heteroatom-bound hydrogen on N or O) |
Why This Matters
HBD count directly influences passive membrane permeability and assay compatibility; eliminating the sole HBD in this scaffold class reduces phospholipid binding artifacts that frequently confound cell-based and biochemical assay results.
- [1] PubChem Compound Summaries: CID 2766280 (HBD=0) vs. CID 43348792 (HBD=1). Computed Properties section. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
